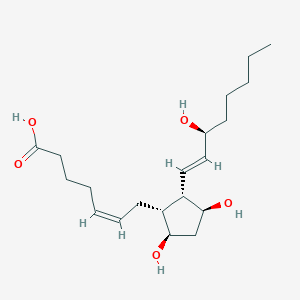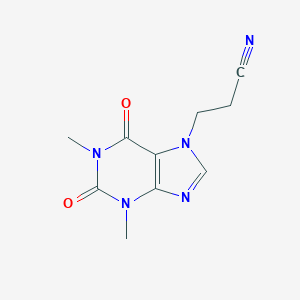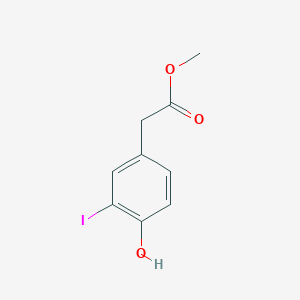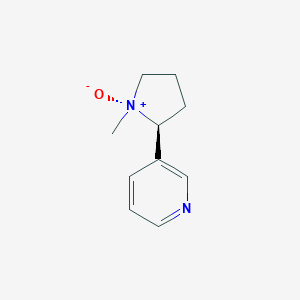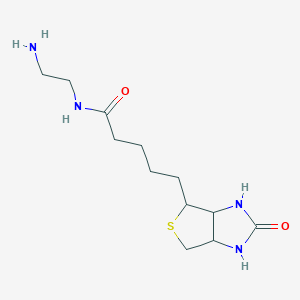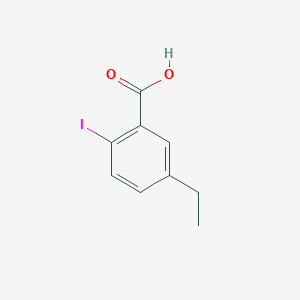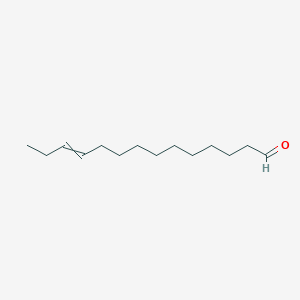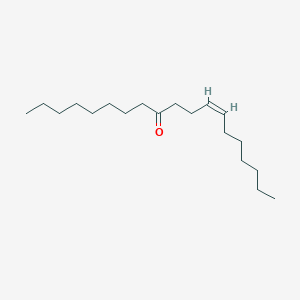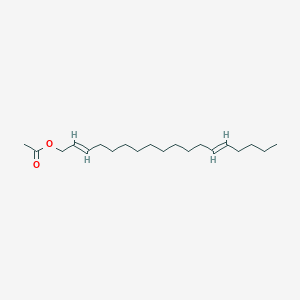
E,E-2,13-Octadecadien-1-ol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E,E-2,13-Octadecadien-1-ol acetate: is an organic compound with the molecular formula C20H36O2 . It is a derivative of octadecadienol, where the hydroxyl group is esterified with acetic acid. This compound is characterized by the presence of two double bonds located at the 2nd and 13th positions of the carbon chain, both in the E (trans) configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E,E-2,13-Octadecadien-1-ol acetate typically involves the esterification of E,E-2,13-Octadecadien-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to drive the esterification to completion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of solid acid catalysts can also be employed to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions: E,E-2,13-Octadecadien-1-ol acetate can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The acetate group can be hydrolyzed to regenerate the parent alcohol
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products:
Epoxides and diols: from oxidation reactions.
Saturated alcohols: from reduction reactions.
E,E-2,13-Octadecadien-1-ol: from hydrolysis
Scientific Research Applications
E,E-2,13-Octadecadien-1-ol acetate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the formulation of fragrances and flavors due to its pleasant odor .
Mechanism of Action
The mechanism of action of E,E-2,13-Octadecadien-1-ol acetate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- E,Z-2,13-Octadecadien-1-ol acetate
- Z,E-2,13-Octadecadien-1-ol acetate
- Z,Z-2,13-Octadecadien-1-ol acetate
Comparison: E,E-2,13-Octadecadien-1-ol acetate is unique due to its double bonds being in the E (trans) configuration, which can influence its physical properties and reactivity. In contrast, the Z (cis) isomers may have different boiling points, solubility, and biological activities .
Properties
CAS No. |
86252-65-5 |
|---|---|
Molecular Formula |
C20H36O2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
[(2Z,13Z)-octadeca-2,13-dienyl] acetate |
InChI |
InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7,17-18H,3-5,8-16,19H2,1-2H3/b7-6-,18-17- |
InChI Key |
NWRSOYAGXTXEMK-BIGDMAPISA-N |
SMILES |
CCCCC=CCCCCCCCCCC=CCOC(=O)C |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCC/C=C\COC(=O)C |
Canonical SMILES |
CCCCC=CCCCCCCCCCC=CCOC(=O)C |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
(Z,Z)-2,13-Octadecadien-1-ol Acetate; (Z,Z)-2,13-Octadecadien-1-ol Acetate; (2Z,13Z)-2,13-Octadecadien-1-ol Acetate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


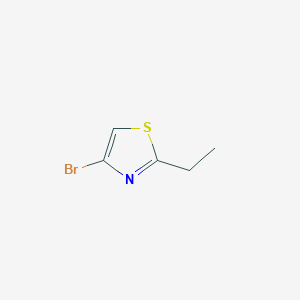


![2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonamide;hydrochloride](/img/structure/B110103.png)
